

An In-depth Technical Guide to beta-D-Glucopyranosylamine (CAS: 7284-37-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *beta-D-Glucopyranosylamine*

Cat. No.: *B112949*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a pivotal building block in carbohydrate chemistry. Its unique structure, featuring an amino group at the anomeric carbon, renders it a versatile precursor for the synthesis of a wide array of glycoconjugates, including N-acyl-**beta-D-glucopyranosylamines** and various enzyme inhibitors. This technical guide provides a comprehensive overview of **beta-D-Glucopyranosylamine**, encompassing its chemical and physical properties, detailed synthesis protocols, and a review of the biological activities associated with its derivatives, offering insights into its potential applications in drug discovery and development.

Core Compound Properties

beta-D-Glucopyranosylamine is the amine analog of beta-D-glucose, where the anomeric hydroxyl group is replaced by an amino group. This substitution significantly influences its chemical reactivity and stability.

Property	Value	Source
CAS Number	7284-37-9	-
Molecular Formula	C6H13NO5	[1]
Molecular Weight	179.17 g/mol	[1]
IUPAC Name	(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol	[2]
Synonyms	1-Amino-1-deoxy-beta-D-glucopyranose, Glucopyranosylamine	[2]
Appearance	White to off-white powder	-
Solubility	Soluble in water	[3]
Stability	Unstable in aqueous solutions, prone to hydrolysis and the formation of diglucosylamines in concentrated solutions. More stable as a carbamate salt.	[4]

Synthesis of beta-D-Glucopyranosylamine

The synthesis of **beta-D-Glucopyranosylamine** typically involves the reaction of D-glucose with an ammonia source. Several methods have been developed to improve yield and purity, with a focus on aqueous reaction conditions.

Experimental Protocol: Aqueous Synthesis from D-Glucose

A patented method allows for the quantitative preparation of glucosylamine from glucose in an aqueous solution.[2]

Materials:

- D-Glucose
- Ammonium bicarbonate (NH_4HCO_3)
- Aqueous ammonia (16M)
- Deionized water

Procedure:

- Prepare a solution with the following concentrations:
 - D-Glucose: 0.2 M - 0.4 M
 - Ammonium bicarbonate: 0.2 M
 - Aqueous ammonia: 16 M
- Maintain the reaction mixture at 42°C for 36 hours.
- The resulting solution contains quantitatively formed glucosylamine, which can be used directly for subsequent reactions, such as acylation, after lyophilization.[2]

Reaction Kinetics and Yield Optimization

A systematic study on the synthesis of the related compound, β -D-glucopyranuronosylamine, in water provides valuable insights into the reaction kinetics.[3] The reaction of a sugar with ammonia and/or volatile ammonium salts in water yields a mixture of the β -glycosylamine and its corresponding carbamate.[3]

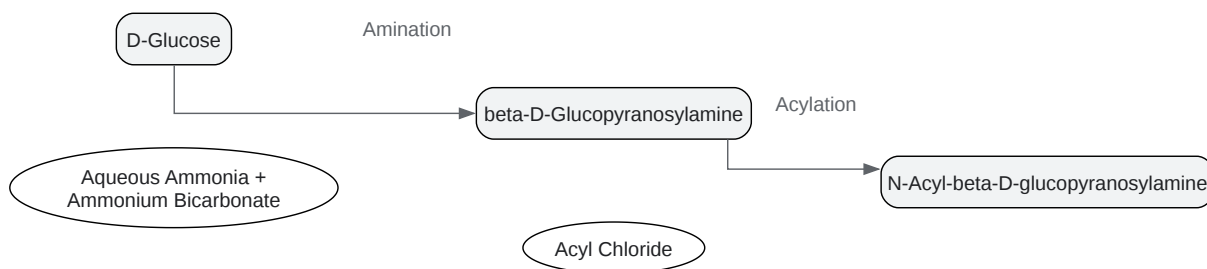
Reaction Condition	Key Observations
Ammonia/Ammonium Salt Concentration	Higher concentrations generally lead to a faster conversion of the starting sugar.[3]
Ammonium Carbamate	The use of saturated ammonium carbamate results in the fastest reaction rates and the highest final yields of the glycosylamine/carbamate mixture.[3]
Reaction Time	For many protocols, significant yields are achieved after 24 hours.[3]
Byproducts	The formation of bis(β -D-glucopyranosyl)amine is generally low, typically less than 3%.[3]

Chemical Reactivity and Derivatization

beta-D-Glucopyranosylamine is a key intermediate in the synthesis of N-acylglycosylamines, which have applications as detergents and potential enzyme inhibitors.[5] The amino group at the anomeric position is a potent nucleophile, readily reacting with acylating agents.[6]

Workflow for N-Acyl-beta-D-glucopyranosylamine Synthesis

The following diagram illustrates a typical workflow for the synthesis of N-acyl-**beta-D-glucopyranosylamines** starting from D-glucose.



[Click to download full resolution via product page](#)

Synthesis of N-Acyl-**beta-D-glucopyranosylamine**.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for **beta-D-Glucopyranosylamine** is limited. However, general characteristics can be inferred from studies on related glycosylamines.

Technique	Expected Characteristics
¹ H NMR	The anomeric proton (H-1) is expected to appear as a doublet at a chemical shift distinct from the other sugar protons, with a coupling constant characteristic of the beta configuration.
¹³ C NMR	The anomeric carbon (C-1) will show a characteristic shift due to the attached nitrogen.
FTIR	The spectrum will exhibit characteristic broad O-H and N-H stretching bands, as well as C-H and C-O stretching vibrations typical of carbohydrates. The amide I and II bands will be absent in the free amine but prominent in its acylated derivatives. [1] [7]
Mass Spectrometry	FAB-MS and other soft ionization techniques can be used to determine the molecular weight. [1]

Biological Activity and Drug Development Potential

While direct evidence for the biological activity of the parent **beta-D-Glucopyranosylamine** is not extensively documented in peer-reviewed literature, its derivatives have shown significant biological effects, suggesting the potential of the core structure as a pharmacophore.

Enzyme Inhibition

Derivatives of **beta-D-Glucopyranosylamine** have been investigated as inhibitors of various enzymes.

- Glycogen Phosphorylase: N-(β-d-glucopyranosyl)-imidazolecarboxamides, synthesized from per-O-acetylated β-d-glucopyranosylamine, have been identified as low micromolar inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[\[8\]](#)
- Protein Phosphatase 1: N-acetyl-**beta-D-glucopyranosylamine** 6-phosphate, a metabolite of the N-acetylated derivative, is a specific inhibitor of the glycogen-bound form of protein phosphatase 1 (PP1).[\[1\]](#)

Antimicrobial and Anti-inflammatory Potential of Derivatives

There are anecdotal claims of antibacterial and antifungal properties of **beta-D-Glucopyranosylamine**, though these are not substantiated by primary scientific literature. However, various other glucosamine and glycoside derivatives have demonstrated such activities.

- Antibacterial and Antifungal: 6-Sulfo-6-deoxy-D-glucosamine and its derivatives have shown in vitro antimicrobial activity.[9] Additionally, certain S-beta-D-glucosides of 4-mercaptopyrimidine have been synthesized and screened for antimicrobial activity.[8]
- Anti-inflammatory: N-acetyl glucosamine (NAG) and its synthetic derivatives have demonstrated anti-inflammatory properties in mouse models by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF- α .

The general class of glycosylamines is known to be involved in biological processes like enzyme catalysis and signaling, making them of significant interest to the pharmaceutical industry.[6]

Conclusion

beta-D-Glucopyranosylamine is a valuable and reactive intermediate in carbohydrate chemistry. Its synthesis from readily available D-glucose provides a straightforward route to a range of N-linked glycoconjugates. While the biological activities of the parent compound require further investigation, the demonstrated efficacy of its derivatives as enzyme inhibitors and anti-inflammatory agents underscores the potential of the glucopyranosylamine scaffold in drug discovery and development. Further research into the direct biological effects of **beta-D-Glucopyranosylamine** and the development of robust analytical data will be crucial for fully realizing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycosylamines of 4,6-O-butylidene- α -D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)- β -D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 3. Synthesis of β -D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some S- β -D-glucosides of 4-mercaptopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to β -D-Glucopyranosylamine (CAS: 7284-37-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112949#beta-d-glucopyranosylamine-cas-number-7284-37-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com